molecular formula C7H6FN3 B1332655 4-fluoro-1H-indazol-7-amine CAS No. 866144-03-8

4-fluoro-1H-indazol-7-amine

Cat. No.: B1332655
CAS No.: 866144-03-8
M. Wt: 151.14 g/mol
InChI Key: ZPFIZWATXFSGMW-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-7-amine is a heterocyclic compound with the molecular formula C7H6FN3. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and an amine group at the 7-position of the indazole ring makes this compound unique and of significant interest in various fields of research .

Mechanism of Action

Target of Action

4-Fluoro-1H-indazol-7-amine is a compound that has been studied for its potential therapeutic applications Indazole derivatives, a class to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .

Mode of Action

It can be inferred from related studies that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, potentially leading to cell death in cancerous cells .

Biochemical Pathways

For instance, they can affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and volume regulation . The disruption of these pathways can lead to downstream effects such as apoptosis or cell death, particularly in cancer cells .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may have antitumor activity . For instance, certain indazole derivatives have been shown to have significant anti-proliferative activity against Hep-G2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the physiological environment, including pH, presence of other molecules, and cellular conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate under acidic conditions, followed by reduction of the nitro group to an amine . Another approach involves the use of 4-fluorobenzaldehyde and hydrazine, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-1H-indazol-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-indazol-7-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and potential biological activities compared to other indazole derivatives .

Properties

IUPAC Name

4-fluoro-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFIZWATXFSGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363405
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-03-8
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazol-7-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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